4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile
Description
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile is a complex organic compound characterized by its unique arrangement of chlorine, fluorine, and methoxy groups on a phenyl ring, along with an acetonitrile functional group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Properties
IUPAC Name |
2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FNO/c1-14-9-7(11)4-6(10)5(2-3-13)8(9)12/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBBOUVUKRHSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile typically involves multi-step organic reactions. One common approach is the halogenation of a phenylacetonitrile precursor, followed by selective chlorination and fluorination steps. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing by-products and environmental impact. Continuous flow chemistry and automated monitoring systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of less oxidized analogs.
Substitution: The presence of multiple halogens allows for further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Phenolic derivatives, which can be further modified.
Reduction: Reduced analogs with altered electronic properties.
Substitution: Compounds with additional functional groups, expanding the chemical diversity.
Scientific Research Applications
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and cellular functions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile is unique due to its specific arrangement of halogens and methoxy groups. Similar compounds include:
2,4-Dichloro-3-fluorophenylacetonitrile: Lacks the methoxy group.
4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde: Contains an aldehyde group instead of nitrile.
2,6-Dichloro-3-fluoro-4-methoxyphenylacetonitrile: Different positions of chlorine and fluorine.
Biological Activity
4,6-Dichloro-2-fluoro-3-methoxyphenylacetonitrile (CAS No. 2149598-64-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a phenyl ring substituted with two chlorine atoms, one fluorine atom, and one methoxy group attached to the acetonitrile functional group. Its molecular formula is C9H7Cl2FNO, with a molecular weight of approximately 237.07 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing methoxy and halogen substituents have shown enhanced cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | TBD |
| Similar Compound A | UAC62 (Melanoma) | 0.77 |
| Similar Compound B | TK10 (Renal Cancer) | 9.73 |
These results suggest that the presence of halogen and methoxy groups may enhance the binding affinity to cancer cell receptors, thus increasing cytotoxicity.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It may alter receptor functions by binding to active sites or interfering with signaling pathways.
These interactions can lead to reduced cell viability and proliferation in cancerous tissues.
Study 1: Antiproliferative Activity
A study investigating the antiproliferative effects of various phenylacetonitrile derivatives found that compounds with similar structures to this compound demonstrated significant growth inhibition in several cancer cell lines. The study reported IC50 values ranging from 0.06 µM to 0.17 µM for highly active derivatives.
Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of fluorinated phenylacetonitriles revealed that the introduction of electron-withdrawing groups such as fluorine and chlorine enhances biological activity. In particular, compounds with both chloro and methoxy substituents exhibited improved potency against breast and melanoma cancer cells compared to their non-substituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
